molecular formula C9H13N B14893901 Bicyclo[3.2.1]octane-3-carbonitrile

Bicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B14893901
M. Wt: 135.21 g/mol
InChI Key: KGCPKRBEDIZLFI-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-3-carbonitrile is a chemical compound of significant interest in organic and medicinal chemistry research due to its possession of the privileged bicyclo[3.2.1]octane scaffold. This bridged bicyclic framework is a core structural motif found in a wide range of biologically active natural products and synthetic targets . The incorporation of a nitrile group at the 3-position provides a versatile handle for further synthetic elaboration, enabling researchers to explore diverse chemical space. The bicyclo[3.2.1]octane structural unit is recognized as a valuable rigid building block. Researchers have efficiently synthesized this framework using various methodologies, including an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a double Michael addition to cyclic dienones . This structural class has demonstrated considerable research value in neuropharmacological studies. Analogous compounds based on the 8-oxabicyclo[3.2.1]octane system have been investigated as monoamine transporter ligands, showing potent and selective binding profiles, particularly for the dopamine transporter (DAT), which is a prime focus for the development of medications for substance abuse . Furthermore, the bicyclo[3.2.1]octane skeleton is a key fragment in complex natural products like the grayanane diterpenoids, which include compounds such as rhodojaponin III, a potent non-opioid analgesic investigated for pain management . This makes derivatives of this scaffold important targets for synthetic efforts and the development of novel therapeutic agents. This product is supplied for research purposes. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for personal use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations. Chemical Identifiers: • CAS Number: 1706440-82-5 • Molecular Formula: C9H13N • Molecular Weight: 135.21 g/mol

Properties

IUPAC Name

bicyclo[3.2.1]octane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCPKRBEDIZLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-3-carbonitrile can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for constructing complex bicyclo[3.2.1]octane scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.1]octane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The rigid bicyclic structure also plays a role in determining the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bicyclic Compounds

Table 1: Key Structural and Functional Differences

Compound Name Bicyclic Framework Substituents/Functional Groups Key Applications/Properties References
Bicyclo[3.2.1]octane-3-carbonitrile [3.2.1] Nitrile at C3 Intermediate for neuroactive agents
8-Azathis compound [3.2.1] Nitrile at C3, NH at bridgehead SGLT2 inhibitors (diabetes therapy)
Bicyclo[2.2.2]octane-3-carbonitrile [2.2.2] Nitrile at C3 Neurological drug candidates
Bicyclo[3.2.1]octane-3,8-dicarboxylate [3.2.1] Dual ester groups Biomimetic synthesis of terpenes
Benzobicyclo[3.2.1]octene derivatives [3.2.1] Aromatic fused ring + nitrile Cholinesterase inhibitors (Alzheimer’s)
Key Observations:

Ring Size and Strain: Bicyclo[3.2.1]octane derivatives exhibit moderate ring strain compared to smaller frameworks like bicyclo[2.2.2]octane, which impacts their reactivity and stability. For example, [2.2.2] systems are more rigid and less prone to ring-opening reactions . Larger bicyclic systems (e.g., [3.3.1]nonane) are less common in drug discovery due to synthetic complexity .

Functional Group Influence :

  • The nitrile group in this compound enhances electrophilicity, making it a versatile intermediate for nucleophilic additions .
  • Substitution at the bridgehead (e.g., 8-aza derivatives) introduces hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., SGLT2 inhibitors in diabetes therapy) .

Biological Activity :

  • Benzobicyclo[3.2.1]octene derivatives show potent acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM), comparable to natural huperzine A, due to aromatic π-π interactions .
  • In contrast, bicyclo[2.2.2]octane-3-carbonitrile derivatives lack this aromaticity and show lower affinity for AChE but higher selectivity for other neurological targets .
Critical Insights:
  • Photochemical methods are preferred for constructing fused aromatic-bicyclic systems due to their efficiency and scalability .
  • Organometallic approaches (e.g., Grignard reactions) are optimal for introducing nitrogen-containing substituents .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Property This compound 8-Azathis compound Bicyclo[2.2.2]octane-3-carbonitrile
Molecular Weight (g/mol) 148.21 172.655 (HCl salt) 162.23
Topological Polar Surface Area (Ų) 23.8 49.1 23.8
LogP 1.2 -0.5 (hydrophilic due to NH) 1.5
Hydrogen Bond Acceptors 1 3 1
  • The 8-aza derivative’s hydrochloride salt (CAS 216753-55-8) exhibits enhanced water solubility due to ionizable NH groups .

Q & A

Basic Synthesis: What are the primary synthetic routes for bicyclo[3.2.1]octane-3-carbonitrile, and how do reaction parameters affect yield?

This compound is commonly synthesized via (4 + 3) cycloadditions or organometallic approaches. For example, cycloaddition of allyl cations with dienes can construct the bicyclic framework, while Grignard reagents (e.g., phenylmagnesium bromide) enable functionalization at the 3-position . Catalytic methods using 1,4-diazabicyclo[2.2.2]octane (DABCO) improve regioselectivity in nitrile formation, with yields influenced by solvent polarity (e.g., THF vs. toluene) and temperature gradients . Optimization studies suggest that low temperatures (−78°C) minimize side reactions in organometallic steps, enhancing purity .

Advanced Stereochemical Control: How can stereoselectivity be achieved during this compound derivatization?

Stereochemical outcomes depend on transition-state stabilization and steric effects . For instance, microfluidic reaction platforms enable precise control over reagent mixing, favoring endo- over exo-isomers in cycloadditions due to reduced torsional strain . Radical-mediated rearrangements (e.g., using AIBN as an initiator) show preference for equatorial substituents in bicyclo[3.2.1]octane derivatives, driven by radical stability and torsional steering . Computational modeling (DFT) predicts that electron-withdrawing groups at C3 stabilize transition states, directing axial-to-equatorial isomer ratios .

Basic Structural Characterization: What analytical techniques confirm the this compound scaffold?

X-ray crystallography is definitive for bond-length and angle validation, as demonstrated in studies resolving the bicyclic core with a 0.5 Å thermal ellipsoid probability . NMR spectroscopy (¹H/¹³C) identifies key features: the nitrile carbon (δ ~120 ppm in ¹³C) and bridgehead protons (δ 2.5–3.5 ppm in ¹H) . HRMS with ESI+ ionization confirms molecular ions ([M+H]⁺) within 2 ppm error .

Advanced Mechanistic Insights: How do radical intermediates influence this compound rearrangements?

Radical pathways, such as cyclopropylcarbinyl radical rearrangements , interconvert bicyclo[3.2.1]octane and bicyclo[2.2.2]octane systems. For example, tin hydride-mediated reductions generate bicyclo[3.2.1]oct-6-en-2-yl radicals, which favor equatorial positions due to reduced ring strain (ΔG‡ ~5 kcal/mol lower than axial) . Product ratios (e.g., 7:3 equatorial:axial) correlate with substituent radical-stabilizing effects (e.g., aryl vs. alkyl groups) .

Basic Catalytic Applications: Which catalysts enhance nitrile functionalization in bicyclo[3.2.1]octane systems?

Palladium/copper bimetallic systems promote cross-coupling at C3, enabling Suzuki-Miyaura reactions with aryl boronic acids (yields >75%) . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilic substitution efficiency in polar aprotic solvents (e.g., DMF) .

Advanced Biosynthetic Mimicry: Can this compound derivatives be synthesized via biomimetic routes?

Yes. Hyperxylones A and B , natural products with a bicyclo[3.2.1]octane core, were semi-synthesized from polycyclic precursors via acid-catalyzed cyclization (pH 2–3, 60°C) . Key steps include oxidative dearomatization using MnO₂ and regioselective benzoylation to install substituents .

Basic Analytical Challenges: How are impurities or regioisomers resolved in this compound synthesis?

HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers (α >1.2) . GC-MS with DB-5 columns distinguishes regioisomers via retention time shifts (ΔRT ~0.8 min) .

Advanced Derivative Synthesis: What methods enable spiro- or fused-ring derivatives of this compound?

Spirocyclopropanation via Simmons-Smith reactions (Zn/CH₂I₂) yields 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] derivatives (CAS 890151-81-2) . Electrophilic aromatic substitution at C8 (e.g., benzylation) introduces fused aryl groups, with BF₃·Et₂O enhancing electrophilicity .

Advanced Computational Modeling: How do computational methods predict this compound reactivity?

*DFT calculations (B3LYP/6-31G)**reveal nitrile group polarization increases electrophilicity at C3 (Mulliken charge: −0.45 e) .Molecular dynamics simulations show solvent effects (e.g., water vs. hexane) alter activation barriers for ring-opening by ~3 kcal/mol .

Basic Biological Evaluation: What methodologies assess the bioactivity of this compound derivatives?

In vitro anti-inflammatory assays (e.g., COX-2 inhibition) use LPS-stimulated macrophages, with IC₅₀ values calculated via nonlinear regression . Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa) identifies selective toxicity (EC₅₀ <10 µM) .

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